Sodium 8-hydroxynaphthalene-1-sulphonate
Description
Historical Context and Development
The development of this compound traces its roots to the broader evolution of synthetic organic chemistry in the late nineteenth and early twentieth centuries. The foundation for this compound lies in the discovery and systematic study of naphthalene derivatives, which became increasingly important following the industrial revolution and the expansion of coal tar chemistry. Early synthetic textile dyes of the late nineteenth century utilized various naphthalene sulfonic acid derivatives, establishing the fundamental chemistry that would later contribute to the development of specific compounds like this compound.
The historical significance of naphthalene sulfonic acids emerged from their role in dye manufacturing, where these compounds served as crucial intermediates in the production of various colorants. The systematic exploration of naphthalene sulfonation reactions during the early twentieth century led to the identification and characterization of multiple isomeric forms, including the 8-hydroxy-1-sulfonic acid derivative. This period marked a significant advancement in understanding the relationship between molecular structure and chemical properties, particularly regarding the positioning of functional groups on the naphthalene ring system.
The industrial development of this compound coincided with advances in chemical manufacturing processes that enabled the efficient production of sodium salts from their corresponding acids. The conversion from the free acid form to the sodium salt provided enhanced stability and improved handling characteristics, making the compound more suitable for various industrial applications. This transformation represented a crucial step in the commercial viability of naphthalene sulfonic acid derivatives, establishing them as valuable chemical intermediates in multiple sectors.
Nomenclature, Synonyms, and Identification Codes
This compound is systematically identified through multiple nomenclature systems and carries several synonymous designations that reflect different naming conventions and historical usage patterns. The compound is registered under the Chemical Abstracts Service number 20215-36-5, which serves as its primary international identification code. This unique identifier ensures precise chemical identification across global databases and regulatory systems.
The systematic International Union of Pure and Applied Chemistry name for this compound follows the standard naming convention as sodium 8-hydroxynaphthalene-1-sulfonate, clearly indicating the positions of the hydroxyl and sulfonate functional groups on the naphthalene ring system. Alternative systematic names include 1-naphthalenesulfonic acid, 8-hydroxy-, sodium salt (1:1), which emphasizes the salt formation between the sulfonic acid and sodium ion.
| Nomenclature Category | Name/Code | Source |
|---|---|---|
| Chemical Abstracts Service Number | 20215-36-5 | |
| Molecular Formula | C₁₀H₇NaO₄S | |
| Molecular Weight | 246.21 g/mol | |
| MDL Number | MFCD00021524 | |
| Einecs Number | 243-605-7 |
Common synonyms for this compound include sodium 1-naphthol-8-sulfonate, which emphasizes the naphthol character of the molecule. Additional designations encompass sodium 8-hydroxy-1-naphthalenesulfonate and 1-naphthol-8-sulfonic acid sodium salt, each reflecting different aspects of the compound's chemical structure. The synonym sodium 8-sulfonaphthalen-1-olate provides an alternative structural perspective, highlighting the sulfonate group's attachment to the naphthalene system.
Industrial and commercial designations often employ abbreviated forms such as sodium 1-naphthol-8-sulfonate, which maintains clarity while providing practical utility in manufacturing and procurement contexts. The compound may also be referenced as 8-hydroxy-1-naphthalenesulfonic acid sodium salt, particularly in technical literature and chemical databases. These various nomenclature systems ensure comprehensive identification and facilitate communication across different sectors of the chemical industry.
Chemical Classification and Family Relationships
This compound belongs to the broader classification of naphthalene sulfonic acids and their derivatives, representing a significant subset of aromatic sulfonic compounds. This chemical family is characterized by the presence of sulfonic acid functional groups attached to naphthalene ring systems, creating compounds with distinctive chemical and physical properties. The compound specifically falls within the category of hydroxynaphthalene sulfonates, where both hydroxyl and sulfonate functionalities contribute to its unique chemical behavior.
The structural framework of this compound positions it within the class of organic aromatic compounds known as naphthalene sulfonates. Naphthalene itself represents a bicyclic aromatic hydrocarbon consisting of two fused benzene rings, providing the fundamental structural backbone for this family of compounds. The substitution pattern, with the hydroxyl group at position 8 and the sulfonate group at position 1, creates a specific geometric arrangement that influences the compound's chemical reactivity and physical properties.
Within the broader context of sulfonic acid derivatives, this compound exhibits characteristics typical of aromatic sulfonates, including strong acidity of the parent acid and excellent water solubility of the sodium salt. The compound shares structural similarities with other hydroxynaphthalenesulfonic acids, forming a closely related family of isomeric compounds that differ primarily in the positioning of functional groups around the naphthalene ring system.
The chemical classification extends to include the compound's role as a surfactant and dispersing agent, properties that arise from its amphiphilic character combining the hydrophobic naphthalene system with the hydrophilic sulfonate and hydroxyl groups. This dual nature positions the compound within the broader category of anionic surfactants, where the negatively charged sulfonate group provides ionic character while the aromatic system contributes to surface-active properties.
Relationship to 1-Naphthol-8-sulfonic Acid
This compound maintains a fundamental chemical relationship with its parent acid, 1-naphthol-8-sulfonic acid, through a simple acid-base equilibrium that involves the formation of an ionic salt. The parent acid, bearing the Chemical Abstracts Service number 117-22-6 and molecular formula C₁₀H₈O₄S, represents the protonated form of the compound with a molecular weight of 224.23 g/mol. This relationship exemplifies the common practice in industrial chemistry of converting organic acids to their corresponding sodium salts to improve handling characteristics and solubility properties.
The structural transformation from 1-naphthol-8-sulfonic acid to its sodium salt involves the deprotonation of the sulfonic acid group, resulting in the formation of a sulfonate anion that associates with the sodium cation. This ionic interaction creates a crystalline solid that demonstrates enhanced stability compared to the free acid form, particularly under ambient storage conditions. The conversion process typically involves neutralization reactions using sodium hydroxide or sodium carbonate, as demonstrated in synthetic procedures for related naphthalene sulfonic acid derivatives.
The chemical properties of 1-naphthol-8-sulfonic acid provide insight into the behavior of its sodium salt derivative. The parent acid exhibits strong acidity characteristics, with a predicted pKa value of approximately 0.05, indicating nearly complete ionization in aqueous solution. This strong acidity facilitates the formation of stable sodium salts and contributes to the excellent water solubility observed for this compound.
The synthetic relationship between these compounds extends to their preparation methodologies, where industrial processes often begin with the free acid and subsequently convert it to the desired sodium salt form. This approach allows for better control of product purity and enables the production of various metal salts from a common acid intermediate. The conversion process has been documented in various synthetic procedures, including those involving neutralization with sodium bicarbonate followed by crystallization techniques to isolate the pure sodium salt.
Properties
CAS No. |
20215-36-5 |
|---|---|
Molecular Formula |
C10H8NaO4S |
Molecular Weight |
247.22 g/mol |
IUPAC Name |
sodium;8-hydroxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O4S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6,11H,(H,12,13,14); |
InChI Key |
KKTOSZSGMQRRPN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CC=C2)S(=O)(=O)O.[Na] |
Other CAS No. |
20215-36-5 |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Sodium 8-hydroxynaphthalene-1-sulfonate primarily targets proteins, specifically the hydrophobic pockets of proteins. This compound has been used for decades to study biological systems due to its environmentally sensitive fluorescent nature and propensity to bind to these hydrophobic pockets.
Mode of Action
The interaction of Sodium 8-hydroxynaphthalene-1-sulfonate with its targets involves a two-step process. First, it anchors to cationic side chains of proteins via its sulfonate moiety. Then, it binds to nearby hydrophobic pockets on the protein via its anilinonaphthalene core. This dual interaction allows Sodium 8-hydroxynaphthalene-1-sulfonate to bind to proteins in a nonspecific manner, making it a useful tool to study the properties of many biological systems.
Result of Action
The molecular and cellular effects of Sodium 8-hydroxynaphthalene-1-sulfonate’s action are primarily related to its binding to proteins. By binding to hydrophobic pockets of proteins, Sodium 8-hydroxynaphthalene-1-sulfonate can influence protein conformation and function. This can lead to changes in the activity of the protein, potentially affecting cellular processes and signaling pathways.
Action Environment
The action, efficacy, and stability of Sodium 8-hydroxynaphthalene-1-sulfonate can be influenced by various environmental factors. For instance, its fluorescent nature is environmentally sensitive. It is weakly fluorescent in water but has a much stronger fluorescence yield in the presence of less polar solvents and proteins with hydrophobic binding pockets. Therefore, the local environment in which Sodium 8-hydroxynaphthalene-1-sulfonate is present can significantly impact its action and efficacy.
Preparation Methods
Stepwise Preparation Process:
| Step | Description | Conditions and Parameters |
|---|---|---|
| 1 | Charge caustic soda solution (27-35% concentration) into a high-pressure autoclave. | Caustic soda concentration: 27-35% |
| Add disodium 1,5-naphthalenedisulfonate (purity 99.1-99.3%) in a ratio of 1:1.5-1.75 (disodium salt:caustic soda). | Feed ratio: 1:1.5 to 1.75 (mass basis) | |
| 2 | Seal and heat slowly to 227-230 °C, maintain reaction for 20 hours under pressure of 1-2 MPa. | Temperature: 227-230 °C; Pressure: 1-2 MPa; Time: 20 h |
| 3 | Cool reaction mixture to 90 °C using cooling water; add water to adjust crystallinity at 80 °C. | Cooling to 90 °C; crystallinity adjustment at 80 °C |
| Filter to separate secondary product sodium sulfite and filtrate. | Filtration at 80-90 °C | |
| 4 | Cool filtrate slowly to 10 °C and centrifuge to obtain solid sodium 5-hydroxynaphthalene-1-sulphonate. | Product purity: 98-99% |
| 5 | Acidify the solid product solution (pH=2) with concentrated hydrochloric acid, add activated carbon, heat, concentrate or evaporate water, and crystallize at 55 °C. | Crystallization temperature: 55 °C; decolorization at 90-100 °C |
| 6 | Filter and cool to 10 °C to obtain high-purity finished product (99-99.8%) and refinement mother liquor. | Final product purity: 99-99.8% |
| 7 | Recycle mother liquor containing 15-30% product for reuse in subsequent batches to reduce waste. | Recycling of mother liquor |
Key Advantages of This Method:
- Resource Efficiency: The process recycles unreacted sodium hydroxide and mother liquor, minimizing waste and environmental impact.
- High Purity: Final product purity ranges from 98% to 99.8%, suitable for fine chemical applications.
- Economic and Environmental Benefits: Reduced waste water generation and reuse of by-products improve cost-effectiveness and sustainability.
- Scalability: The method is suitable for industrial-scale production with controlled temperature and pressure conditions.
Research Findings and Technical Notes
- The hydrolysis reaction requires precise control of temperature (around 227-230 °C) and pressure (1-2 MPa) to ensure complete conversion and high yield.
- Addition of a small amount of water during cooling and crystallization steps is critical to adjust the degree of crystallinity, promoting better product separation and purity.
- The mother liquor from centrifugation contains significant amounts of product and sodium hydroxide, which can be concentrated and reused, reducing raw material consumption.
- Activated carbon treatment during acidification helps remove color impurities, improving product quality.
- The process produces sodium sulfite as a by-product, which can be separated during filtration.
Summary Table of Process Parameters (Adapted from Sodium 5-Hydroxynaphthalene-1-sulphonate Preparation)
| Parameter | Value/Range | Notes |
|---|---|---|
| Caustic soda concentration | 27-35% | Sodium hydroxide aqueous solution |
| Disodium naphthalenedisulfonate purity | 99.1-99.3% | Starting material |
| Feed ratio (disodium salt:caustic soda) | 1:1.5 to 1.75 | Mass ratio |
| Reaction temperature | 227-230 °C | Hydrolysis phase |
| Reaction pressure | 1-2 MPa | Autoclave pressure |
| Reaction time | 20 hours | Ensures complete hydrolysis |
| Cooling temperature | 90 °C (initial), then 10 °C | Crystallization and centrifugation |
| Product purity | 98-99.8% | After crystallization and purification |
| pH during acidification | 2 | Using concentrated hydrochloric acid |
| Crystallization temperature | 55 °C | For final product crystallization |
Applicability to this compound
Given the structural similarity and chemical behavior of sodium 5-hydroxynaphthalene-1-sulphonate and this compound, it is reasonable to infer that analogous preparation methods involving hydrolysis of corresponding disodium naphthalenedisulfonate precursors under controlled alkali conditions, temperature, and pressure would be effective. Adjustments in reaction conditions may be necessary to optimize yield and purity for the 8-hydroxy isomer.
Q & A
Q. What methodological challenges arise when correlating sodium content with biological activity in vivo?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
